N,N-dimethyl-D-glucamine

Overview

Description

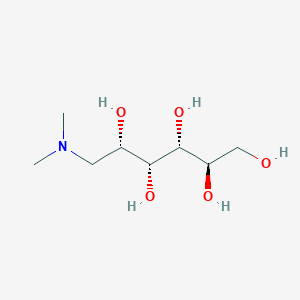

N,N-dimethyl-D-glucamine: is an organic compound with the molecular formula C8H19NO5. It is a derivative of D-glucamine, where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is a white solid that is soluble in water and some organic solvents. It is commonly used in various chemical and biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-dimethyl-D-glucamine can be synthesized by reacting D-glucamine with methyl iodide. The reaction typically involves mixing D-glucamine with methyl iodide in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The reaction is carried out under controlled conditions to ensure the complete conversion of D-glucamine to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-D-glucamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.

Substitution: Various electrophiles can be used, and reactions are conducted under mild to moderate conditions.

Major Products Formed:

Oxidation: Products include oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N,N-dimethyl-D-glucamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including antimicrobial agents.

Biology: Employed in the preparation of brain slices for electrophysiological studies, enhancing neuronal preservation and viability.

Medicine: Utilized in the formulation of pharmaceutical products, including X-ray contrast media and nuclear imaging agents.

Industry: Applied in the development of water-soluble polymers for the selective removal of arsenic from water, as well as in the production of resins and gels for removing oxyanions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-D-glucamine involves its interaction with various molecular targets and pathways. In biological systems, it acts as a buffering agent, maintaining pH stability in solutions. It also forms complexes with metal ions, facilitating their removal from aqueous solutions. In medical applications, its derivatives are used as contrast agents, enhancing the visibility of internal structures during imaging procedures.

Comparison with Similar Compounds

N,N-dimethyl-D-glucamine can be compared with other similar compounds, such as:

N-methyl-D-glucamine: A derivative with one methyl group on the nitrogen atom.

D-glucamine: The parent compound without any methyl groups.

N,N-dimethylglucamine: Another name for this compound, highlighting its structural similarity.

Uniqueness: this compound is unique due to its dual methylation, which enhances its solubility and reactivity compared to its non-methylated counterparts. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Biological Activity

N,N-Dimethyl-D-glucamine (DMG) is an organic compound derived from D-glucamine, characterized by the substitution of two hydrogen atoms on the nitrogen atom with methyl groups. This compound has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article explores the biological activity of DMG, highlighting its mechanisms of action, applications, and relevant research findings.

This compound has the molecular formula and is typically synthesized through the methylation of D-glucamine using methyl iodide in the presence of a base like sodium hydroxide. This reaction is performed under controlled conditions to ensure high yield and purity . The compound is soluble in water and some organic solvents, making it suitable for various applications.

Buffering Agent: DMG acts as a buffering agent in biological systems, helping to maintain pH stability in solutions. This property is crucial for enzymatic reactions and cellular processes that are sensitive to pH changes.

Metal Ion Complexation: DMG forms complexes with metal ions, facilitating their removal from aqueous solutions. This chelation property is particularly useful in detoxifying environments contaminated with heavy metals.

Pharmaceutical Applications: In medical contexts, DMG derivatives are used as contrast agents in imaging techniques like X-ray and nuclear imaging. They enhance the visibility of internal structures by improving the contrast between different tissues.

1. Cellular Effects

Research has demonstrated that DMG can influence cellular ion homeostasis. For instance, studies involving goldfish hair cells showed that replacing sodium ions with DMG led to a rapid loss of intracellular sodium, potassium, and chloride ions. This disruption was accompanied by acidification of the cells, suggesting that DMG can affect ionic balance and cellular metabolism .

2. Antimicrobial Properties

DMG has been explored for its antimicrobial activity. It serves as a reagent in synthesizing N,N-dimethyl-N-alkyl-D-glucaminium bromides, which exhibit significant antimicrobial effects against various pathogens. This property makes DMG a candidate for developing new antimicrobial agents .

Applications

Case Study 1: Electrophysiological Studies

In a study examining the effects of DMG on neuronal tissues, researchers found that its use improved the viability of brain slices during electrophysiological assessments. This enhancement is attributed to DMG's buffering capacity and ability to stabilize ionic concentrations within the tissues.

Case Study 2: Heavy Metal Removal

A study focused on the application of DMG in environmental chemistry demonstrated its effectiveness in chelating heavy metals from contaminated water sources. The results indicated that DMG could significantly reduce metal concentrations, making it a viable option for environmental remediation efforts.

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDYSSBTWBKII-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015492 | |

| Record name | N,N-Dimethyl-D-glucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76326-99-3 | |

| Record name | N,N-Dimethylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-D-glucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions N,N-Dimethylglucamine as a potential component in pharmaceutical formulations. What makes it suitable for this purpose?

A1: The research highlights the use of N,N-Dimethylglucamine as a pharmaceutically acceptable base in the formation of salts with antifungal compounds []. This suggests its potential role in enhancing the solubility and bioavailability of these drugs. Specifically, the article mentions its use alongside N-Methylglucamine (NMG) in forming salts with an unnamed antifungal compound of formula III []. This preference for N,N-Dimethylglucamine and NMG likely stems from their ability to form stable salts, potentially improving the drug's formulation and delivery.

Q2: Can you explain the research surrounding the production of N,N-Dimethylglucamine?

A2: While one of the provided papers focuses on the use of N,N-Dimethylglucamine in pharmaceutical formulations, the other specifically details a catalytic process for its production []. Although the abstract lacks specifics about the process itself, the title implies a method for synthesizing N,N-Dimethylglucamine from N-Methylglucamine. This suggests research efforts aimed at developing efficient and potentially cost-effective methods for producing this valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.